![molecular formula C13H22N2O2 B2394837 (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034462-70-7](/img/structure/B2394837.png)
(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone
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Description
(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as CTM, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its potential use in treating various disorders.
Scientific Research Applications
Central Nervous System Receptor Affinity
Compounds with structural elements similar to (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone have been explored for their interactions with central nervous system receptors. For example, derivatives of benzylpiperazinyl methanols, after undergoing specific synthetic transformations, have shown promising interactions with σ1-receptors, indicating potential research applications in studying receptor affinity and signaling pathways (Beduerftig, Weigl, & Wünsch, 2001).
Synthetic Methodologies
Research on similar compounds has led to the development of novel synthetic methodologies. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation techniques have been applied to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives. These methods could be applicable to the synthesis or modification of (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone for various research purposes (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Tubulin Polymerization Inhibitors
N-Heterocyclic compounds derived from phenoxazine and phenothiazine have been identified as potent inhibitors of tubulin polymerization, showing significant anti-proliferative properties against a wide range of cancer cell lines. This suggests the potential for compounds with similar structures to be used in cancer research, specifically in the study of cell cycle arrest and tumor growth inhibition (Prinz et al., 2017).
Methanol Metabolism in Drosophila Melanogaster
Studies on the metabolism of methanol, a short-chain alcohol common in fermenting fruits, have revealed the involvement of various enzymes, including cytochrome P450 monooxygenases, in Drosophila melanogaster. Research into similar compounds could contribute to understanding the metabolic pathways and detoxification mechanisms of methanol and other alcohols in biological systems (Wang et al., 2013).
properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-4-9-17-10-11)15-7-5-14(6-8-15)12-2-1-3-12/h11-12H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSSWFUFALKHJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone |
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